molecular formula C10H17N2O15P3 B14761257 2'-o-Methyluridine-5'-triphosphate

2'-o-Methyluridine-5'-triphosphate

Cat. No.: B14761257
M. Wt: 498.17 g/mol
InChI Key: BQJWHJWAEOHVCK-ZOQUXTDFSA-N
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Description

2’-O-Methyluridine-5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of uridine triphosphate, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a methyl group. This modification enhances the stability and functionality of the molecule, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyluridine-5’-triphosphate typically involves the methylation of uridine at the 2’ position, followed by phosphorylation to introduce the triphosphate group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of 2’-O-Methyluridine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process ensures high purity and yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyluridine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product of these reactions is 2’-O-Methyluridine-5’-triphosphate itself, with potential derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-O-Methyluridine-5’-triphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Methyluridine-5’-triphosphate involves its incorporation into RNA molecules during transcription. The 2’-O-methyl modification enhances the stability of the RNA, making it less susceptible to degradation by nucleases. This modification also improves the translational efficiency and biological stability of the RNA, making it a valuable tool in mRNA-based therapeutics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methyluridine-5’-triphosphate is unique due to its specific 2’-O-methyl modification, which provides enhanced stability and functionality compared to other nucleoside triphosphates. This makes it particularly valuable in applications requiring high stability and efficiency, such as mRNA therapeutics and RNA-based research .

Properties

Molecular Formula

C10H17N2O15P3

Molecular Weight

498.17 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O15P3/c1-23-8-7(14)5(25-9(8)12-3-2-6(13)11-10(12)15)4-24-29(19,20)27-30(21,22)26-28(16,17)18/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1

InChI Key

BQJWHJWAEOHVCK-ZOQUXTDFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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